1,3-Dioxaspiro[4.6]undecane
Description
Properties
CAS No. |
179729-98-7 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.225 |
IUPAC Name |
1,3-dioxaspiro[4.6]undecane |
InChI |
InChI=1S/C9H16O2/c1-2-4-6-9(5-3-1)7-10-8-11-9/h1-8H2 |
InChI Key |
KUQVHJHEKRZXBA-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CC1)COCO2 |
Synonyms |
1,3-Dioxaspiro[4.6]undecane (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Overview
Spiroacetals are bicyclic ethers with a common spiro junction. Key variations in oxygen placement and ring sizes lead to distinct chemical and biological behaviors. Below is a comparative analysis of structurally related compounds:
Stability and Release Dynamics
Q & A
Q. What are the optimized synthetic routes for 1,3-Dioxaspiro[4.6]undecane and its derivatives?
Synthesis of spiro compounds like this compound often involves multi-step reactions under controlled conditions. A validated approach includes:
- Inert atmosphere : Use argon/nitrogen to prevent oxidation during sensitive steps (e.g., coupling reactions) .
- Coupling agents : EDC•HCl can facilitate dione formation, as demonstrated in analogous spiroketal syntheses (e.g., 1,5-Dioxaspiro[5.5]undecane derivatives) .
- Purification : Avoid distillation (risk of ketal cleavage); instead, use silica gel filtration or recrystallization for high purity .
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | DMF, Ar, 21–23°C | 74% | |
| 2 | EDC•HCl, hexanoic acid | 65% |
Q. How can spectroscopic techniques resolve structural ambiguities in spiroketal systems?
- NMR Spectroscopy :
- Mass Spectrometry (MS) :
- Elemental Analysis : Validate empirical formulas (e.g., C₁₀H₁₉NO₃ for amino-substituted derivatives) .
Advanced Research Questions
Q. How can computational methods predict the stability and reactivity of this compound?
Q. What biological pathways involve spiroketals, and how can their bioactivity be studied?
- Pheromone Activity :
- 1,7-Dioxaspiro[5.5]undecane acts as a sex pheromone in Bactrocera oleae; analogous methods (GC-MS, electrophysiology) can identify receptor interactions .
- Anticancer Mechanisms :
- Screen for apoptosis induction (e.g., MTT assay on MCF-7 cells) and cell cycle arrest (flow cytometry) .
- Enzyme Binding Studies :
Q. How can contradictory spectral or synthetic data be resolved in spiroketal research?
- Case Study : Conflicting MS fragments in methyl/ethyl-substituted derivatives:
- Synthetic Yield Optimization :
- X-ray Crystallography : Resolve regiochemical ambiguities (e.g., spiro carbon configuration) using single-crystal diffraction .
Q. Table 2. Antennal Response Data (Electrophysiology)
| Compound | Olive Fly Response (mV) | Reference |
|---|---|---|
| 1,7-Dioxaspiro[5.5]undecane | 12.5 ± 1.2 | |
| 3-Hydroxy derivative | 8.7 ± 0.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
